REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15](F)=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1.[CH2:21]([OH:24])[CH2:22][OH:23]>>[OH:23][CH2:22][CH2:21][O:24][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:23][CH2:22][CH2:21][OH:24])=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1
|
Name
|
potassium tert.-butylate
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)F)(F)F
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred at 150° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
mixed thoroughly with a homogenizer (Ultraturax)
|
Type
|
CUSTOM
|
Details
|
The crystals which have precipitated
|
Type
|
STIRRING
|
Details
|
stirred again with 2 liters of water filtered-off with suction again
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
OCCOC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)OCCO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |